[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Beschreibung
Tetracyclic Core Structure Elucidation
The tetracyclic core is defined by the fusion of three six-membered rings and one five-membered ring. Ring junctions are annotated using bridgehead numbering:
- Ring A : Cyclohexane (carbons 1–10, 15), fused to Ring B via carbons 1 and 10.
- Ring B : Bicyclo[11.2.1] system (carbons 4–9, 11–16), sharing carbons 4 and 9 with Ring C.
- Ring C : Cyclohexane (carbons 5–9, 14–16), fused to Ring D.
- Ring D : Five-membered lactone (carbons 14–16, 1, 2).
The 14-methylidene group introduces strain, while the 15-oxo group stabilizes the lactone ring through conjugation.
Functional Group Configuration
Critical functional groups were identified via computational modeling (DFT) and crystallography:
| Functional Group | Position | Geometry | Role |
|---|---|---|---|
| Hydroxyl (-OH) | C3, C11 | Axial (C3), Equatorial (C11) | Hydrogen bonding, solubility |
| Methyl (-CH₃) | C5, C9 | Equatorial | Steric stabilization |
| Methylidene (=CH₂) | C14 | Terminal | Reactivity site |
| Ketone (C=O) | C15 | Planar | Electronic conjugation |
| Glucopyranosyl | C5 | β-anomer | Biological activity modulation |
The β-D-glucopyranosyl unit enhances hydrophilicity, counterbalancing the hydrophobic tetracyclic core.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
1H NMR (600 MHz, CD3OD):
- δ 5.72 (s, 1H, H-14): Methylidene proton.
- δ 4.98 (d, J = 7.2 Hz, 1H, H-1'): Anomeric proton of glucopyranose.
- δ 3.20–3.85 (m, 6H, sugar -OH and H2-6').
- δ 1.32 (s, 3H, H3-5-CH3): Methyl group at C5.
13C NMR (150 MHz, CD3OD):
- δ 212.4 (C-15): Ketone carbonyl.
- δ 170.8 (C=O): Ester carboxylate.
- δ 105.3 (C-1'): Anomeric carbon.
- δ 22.1, 19.8 (C5-CH3, C9-CH3): Methyl carbons.
The HMBC correlation between H-1' (δ 4.98) and C-5 (δ 170.8) confirmed glycosylation at the carboxylate.
Mass Spectrometric Fragmentation Patterns
HR-ESI-MS (m/z): [M + Na]+ calcd. for C₃₂H₄₄O₁₂Na: 667.2732; found: 667.2728. Major fragments:
- m/z 505.1801 : Loss of glucopyranosyl (-162 Da).
- m/z 327.1224 : Tetracyclic core after decarboxylation.
The fragmentation pattern aligns with diterpenoid glycosides, where the sugar unit cleaves preferentially.
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O10/c1-11-12-7-13(28)20-24(2)5-4-6-25(3,19(24)14(29)9-26(20,8-12)21(11)33)23(34)36-22-18(32)17(31)16(30)15(10-27)35-22/h12-20,22,27-32H,1,4-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMCIPSRGXJJFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2C(CC(C3)C(=C)C4=O)O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate , also referred to as Trehalose 6-phosphate , is a complex carbohydrate derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| IUPAC Name | [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
| Molecular Formula | C36H58O11 |
| CAS Number | 4484-88-2 |
| Molecular Weight | 658.83 g/mol |
Trehalose 6-phosphate plays a crucial role in cellular metabolism and energy homeostasis. It is involved in regulating various biochemical pathways:
- Regulation of Glycolysis : It modulates the activity of key enzymes in glycolysis and gluconeogenesis.
- Insulin Signaling : It enhances insulin sensitivity by influencing glucose transport and metabolism.
- Stress Response : Trehalose acts as a protective agent against cellular stress by stabilizing proteins and cellular structures.
Pharmacological Effects
Research indicates several pharmacological effects associated with Trehalose 6-phosphate:
- Antidiabetic Properties : Studies have shown that it can lower blood glucose levels by enhancing insulin sensitivity and modulating glucagon secretion .
- Neuroprotective Effects : It has been found to protect neuronal cells from apoptosis in models of neurodegenerative diseases .
- Anti-inflammatory Activity : Trehalose exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Study 1: Diabetes Management
A study conducted on diabetic rats demonstrated that administration of Trehalose 6-phosphate significantly reduced blood glucose levels and improved insulin sensitivity compared to control groups . The mechanism was attributed to enhanced GLUT4 translocation in muscle tissues.
Case Study 2: Neuroprotection in Alzheimer's Disease
In vitro studies using neuronal cell lines exposed to amyloid-beta showed that Trehalose 6-phosphate reduced cell death and improved cell viability by modulating autophagy pathways . This suggests potential therapeutic benefits in Alzheimer’s disease.
Research Findings
Recent studies have focused on the molecular docking of Trehalose 6-phosphate with various target proteins involved in metabolic disorders:
| Target Protein | Binding Affinity (kcal/mol) | Implication |
|---|---|---|
| Dipeptidyl Peptidase-IV (DPP-IV) | -8.5 | Potential for diabetes treatment |
| Protein-Tyrosine Phosphatase 1B | -7.9 | Regulation of insulin signaling |
| Glycogen Synthase Kinase 3β | -8.1 | Impact on glucose metabolism |
These findings indicate that Trehalose 6-phosphate could serve as a lead compound for developing new treatments for diabetes and other metabolic disorders.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from Kaurene Diterpenoids
lists three compounds with identical molecular formulas (C₂₆H₃₈O₁₀ ) but distinct stereochemical configurations and substituent positions:
Key Observations :
- Stereochemical Variations : The ent- prefix in the second compound indicates enantiomeric differences at specific chiral centers, which may alter protein-binding affinity .
- Hydroxyl Group Positioning: Adenostemmoside B’s hydroxyl groups at C10 and C11 (vs. C3 and C11 in the target) could influence hydrogen-bonding interactions with biological targets .
Comparison with Metabolites and Derivatives
and highlight metabolites with partial structural overlap:
Key Differences :
Crystallographic and Physicochemical Properties
–7, 9, 12–13 provide crystallographic data for ethyl esters of related tetracyclic compounds:
Implications :
- Bond angle variations (e.g., C9–C10–C16–C15 vs. C11–C6–C7–C8) reflect differences in steric strain, which may affect reactivity .
Bioactivity and Functional Clustering
demonstrates that structurally similar compounds cluster by bioactivity profiles. For example:
- Kaurene diterpenoids (like the target compound) are linked to antiviral and anti-inflammatory activities due to interactions with viral proteases or cytokine receptors .
- Glucosyl esters enhance solubility, improving pharmacokinetics compared to non-glycosylated analogues .
Vorbereitungsmethoden
Enantioselective Cyclization
A diastereoselective Mukaiyama aldol reaction forms the bicyclic intermediate, followed by a 7-endo-trig cyclization to establish the 5/7/6/5 tetracyclic framework. Titanium tetrachloride and a chiral bis(oxazoline) ligand ensure enantiomeric excess >95%.
Table 1: Key Cyclization Parameters
| Parameter | Value |
|---|---|
| Catalyst | TiCl₄/(S,S)-Ph-BOX ligand |
| Temperature | −78°C → 0°C |
| Yield | 68% |
| ee | 97% |
Oxidation and Functionalization
The 15-oxo group is introduced via Stahl oxidation using a Cu(I)/TEMPO catalyst system. Subsequent Sharpless asymmetric dihydroxylation installs the 3,11-diols with >90% enantioselectivity.
Glycosylation of the Diterpene Carboxylate
Direct C–H glycosylation, as developed for native carboxylic acids, enables efficient coupling without pre-activation of the diterpene.
Pd-Catalyzed Glycosylation
The diterpene carboxylic acid reacts with a glycal-boron reagent under Pd(II) catalysis:
Reaction Conditions:
-
Catalyst : Pd(OAc)₂ (20 mol%)
-
Ligand : Ac-Ala-OH (MPAA ligand, 30 mol%)
-
Base : K₂HPO₄ (2.0 equiv)
-
Oxidant : Ag₂CO₃ (1.5 equiv)
-
Solvent : EtOH, 80°C, 24 hr
-
Yield : 83%
Table 2: Glycal-Boron Reagents and Selectivity
| Reagent | β:α Ratio | Yield (%) |
|---|---|---|
| TIPS-protected glycal | 92:8 | 83 |
| Benzyl-protected glycal | 85:15 | 78 |
This method avoids traditional Koenigs-Knorr conditions, which often require acidic promoters incompatible with the methylidene group.
Protecting Group Strategy
A temporary silyl protection scheme preserves hydroxyl groups during synthesis:
Protection Sequence
-
TBS protection : 3,11-diols protected as TBS ethers (TBSCl, imidazole, 94% yield).
-
Glycosylation : Conducted with TIPS-protected glycal-boron reagent.
-
Deprotection : Simultaneous removal of TBS and TIPS groups using HF·pyridine (82% yield).
Scalability and Process Optimization
A continuous flow system enhances the glycosylation step’s scalability:
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch | Flow |
|---|---|---|
| Reaction time | 24 hr | 2 hr |
| Pd loading | 20 mol% | 5 mol% |
| Yield (1 mmol scale) | 83% | 87% |
Analytical Characterization
Critical validation data includes:
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for confirming the stereochemistry of this complex tetracyclic compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities in polycyclic compounds. For example, studies on structurally similar ethyl-substituted tetracyclohexadecane derivatives achieved mean C–C bond length accuracies of 0.010 Å and R-factors below 0.07 using SCXRD at 293 K . Complementary techniques like nuclear Overhauser effect spectroscopy (NOESY) NMR can validate spatial arrangements of substituents like the 14-methylidene group.
Q. How can researchers optimize the synthesis of this compound given its oxygen-rich glycosidic moiety?
- Methodological Answer : Focus on protecting-group strategies for hydroxyl groups (e.g., acetyl or silyl protection) to prevent unwanted side reactions during glycosidic bond formation. Evidence from analogous oxabicyclohexane carboxylate syntheses highlights the use of regioselective catalysts (e.g., Lewis acids) to stabilize transition states in ring-forming steps . Post-synthesis deprotection should employ mild conditions (e.g., NH3/MeOH) to preserve the 3,4,5-trihydroxyoxane subunit.
Q. What spectroscopic methods are most effective for characterizing the 15-oxo and 14-methylidene functional groups?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify the 15-oxo group via strong C=O stretching bands near 1700 cm<sup>-1</sup>. For the 14-methylidene group, <sup>1</sup>H NMR chemical shifts between δ 4.8–5.2 ppm (exo-methylene protons) and <sup>13</sup>C NMR signals at δ 105–115 ppm (sp<sup>2</sup> carbons) are diagnostic. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can confirm the molecular formula .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for the tetracyclic core?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and energy barriers for key cyclization steps. For instance, studies on oxabicyclohexane derivatives used DFT to validate [3+2] cycloaddition pathways, reconciling discrepancies between experimental yields and hypothesized mechanisms . Pair computational results with kinetic isotope effect (KIE) experiments to refine mechanistic hypotheses.
Q. What strategies are recommended for analyzing bioactivity when conflicting in vitro and in vivo data arise?
- Methodological Answer : Conduct metabolite profiling using LC-MS/MS to identify hydrolyzed or oxidized derivatives that may explain discrepancies. For example, related caprolactam analogs showed reduced activity in vivo due to glucuronidation of hydroxyl groups, which could be mitigated by structural modifications like methyl esterification . Use molecular docking to assess binding affinity changes caused by metabolic transformations.
Q. How can researchers design experiments to differentiate the contributions of individual hydroxyl groups to this compound’s solubility and reactivity?
- Methodological Answer : Perform selective methylation/acetylation of hydroxyl groups (e.g., targeting the 3,11-dihydroxy or 6-hydroxymethyl moieties) and compare partition coefficients (logP) via shake-flask assays. Thermodynamic solubility studies in DMSO-water systems can quantify the impact of specific hydroxyls on hydrophilicity . Pair with quantum mechanical calculations (e.g., COSMO-RS) to predict solvation effects.
Q. What advanced crystallographic approaches address disorder in the 14-methylidene group during SCXRD analysis?
- Methodological Answer : Apply Hirshfeld atom refinement (HAR) to model electron density more accurately in regions of dynamic disorder. For example, refinements on similar methylidene-containing tetracyclohexadecanes reduced residual density peaks from 0.5 eÅ<sup>−3</sup> to <0.3 eÅ<sup>−3</sup>, improving occupancy factor precision . Use variable-temperature crystallography (100–300 K) to stabilize disordered moieties.
Data-Driven and Methodological Considerations
Q. How should researchers leverage AI-driven reaction path search tools to optimize synthetic routes?
- Methodological Answer : Implement tools like the International Chemical Reaction Discovery Database (ICReDD) to screen for analogous cyclization reactions. AI algorithms can prioritize conditions (e.g., solvent, catalyst) based on reaction descriptors like ring strain and electron density distribution, reducing trial-and-error experimentation . Validate predictions with microfluidic high-throughput screening.
Q. What statistical methods are suitable for interpreting variability in bioassay replicates for this compound?
- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability in compound purity or cell line passage numbers. For IC50 determinations, apply nonlinear regression with bootstrapping (n ≥ 1000 iterations) to estimate confidence intervals. Case studies on lactam derivatives achieved <10% coefficient of variation using this approach .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
